molecular formula C4H8N2O4 B091300 Acetic acid, 2,2'-hydrazinylidenebis- CAS No. 19247-05-3

Acetic acid, 2,2'-hydrazinylidenebis-

Cat. No.: B091300
CAS No.: 19247-05-3
M. Wt: 148.12 g/mol
InChI Key: QQQMJWSOHKTWDZ-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-hydrazinylidenebis- is a hydrazine derivative that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two acetic acid moieties linked by a hydrazine group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-hydrazinylidenebis- typically involves the reaction of hydrazine with acetic acid derivatives under controlled conditions. One common method involves the condensation of hydrazine with acetic anhydride or acetyl chloride, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of acetic acid, 2,2’-hydrazinylidenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-hydrazinylidenebis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones and other derivatives.

    Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in the presence of base catalysts like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include hydrazones, substituted hydrazines, and various acylated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetic acid, 2,2’-hydrazinylidenebis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-hydrazinylidenebis- involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simpler hydrazine derivative with similar reactivity but lacking the acetic acid moieties.

    Acetohydrazide: Contains a single acetic acid moiety linked to a hydrazine group.

    Isatin derivatives: Compounds with similar hydrazine linkages but different functional groups.

Uniqueness

Acetic acid, 2,2’-hydrazinylidenebis- is unique due to the presence of two acetic acid moieties, which enhance its reactivity and potential applications compared to simpler hydrazine derivatives. This structural feature allows for more diverse chemical modifications and a broader range of applications in research and industry.

Properties

IUPAC Name

2-[amino(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-6(1-3(7)8)2-4(9)10/h1-2,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMJWSOHKTWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885084
Record name Acetic acid, 2,2'-hydrazinylidenebis-
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19247-05-3
Record name 2,2′-Hydrazinylidenebis[acetic acid]
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Record name Acetic acid, 2,2'-hydrazinylidenebis-
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Record name Acetic acid, 2,2'-hydrazinylidenebis-
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Record name Acetic acid, 2,2'-hydrazinylidenebis-
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Record name N-amino-N-carboxymethylglycine
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Synthesis routes and methods

Procedure details

Monochloroacetic acid (2 eq.) in water was neutralized with potassium carbonate (1 eq.) followed by the addition of hydrazine hydrate (1 eq.). Potassium carbonate (1 eq.) was added to the solution gradually, whereupon, with a steady evolution of CO2, the temperature rose to 70° C. The solution was then heated until the gas evolution stopped. At the end of the reaction, the 2,2′-(hydrazine-1,1-diyl)diacetic acid was precipitated by making the solution acidic with concentrated HCl. The product (mp 171° C.) was crystallized from water, and was confirmed by NMR spectroscopy and elemental analysis.
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